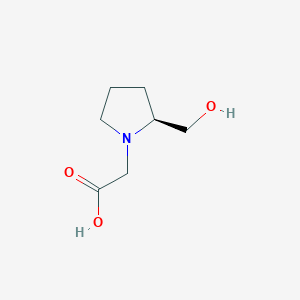

((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid

Description

Significance of Pyrrolidine (B122466) Scaffolds in Asymmetric Synthesis and General Chemical Research

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, represents a cornerstone scaffold in the fields of organic and medicinal chemistry. nih.govmdpi.com Its significance stems from a combination of unique structural and chemical properties. The non-planar, puckered conformation of the sp³-hybridized ring allows for a three-dimensional exploration of chemical space, a critical feature for molecular recognition and biological activity. nih.govnih.gov This contrasts with flat, aromatic rings, offering more diverse spatial arrangements of substituents. nih.gov

In the realm of asymmetric synthesis—the selective production of one stereoisomer over others—chiral pyrrolidine derivatives are of paramount importance. mdpi.comacs.org The natural amino acid (S)-proline is a readily available and inexpensive source of chirality, making it a common starting material for a vast number of chiral catalysts and auxiliaries. mdpi.comwikipedia.org These derivatives are widely employed as organocatalysts, ligands for transition metals, and chiral controllers, facilitating reactions that produce enantiomerically pure compounds. nih.govmdpi.com The rigidity of the pyrrolidine ring and the defined stereochemistry of its substituents are key to creating a highly organized chiral environment around a reactive center, thus directing the stereochemical outcome of a reaction. nih.govacs.org This control is fundamental in the synthesis of pharmaceuticals, where often only one enantiomer possesses the desired therapeutic effect while the other may be inactive or even harmful. nih.gov The pyrrolidine motif is a privileged structure found in numerous natural products, alkaloids like nicotine, and a significant number of FDA-approved drugs, highlighting its broad utility in chemical research. nih.govnbinno.comwikipedia.org

Academic Context and Research Trajectory of Chiral α-Amino Acid Analogues in Synthetic Chemistry

The twenty proteinogenic α-amino acids are the fundamental building blocks of life, but their utility in synthetic chemistry extends far beyond their natural roles. The academic pursuit of creating non-natural or modified α-amino acid analogues has become a major research trajectory. researchgate.netrsc.orgnih.gov These analogues are designed to introduce novel structural, electronic, or conformational properties not found in their natural counterparts. jst.go.jpnih.gov By modifying the backbone or side chain of a natural amino acid like proline, chemists can fine-tune molecular properties to achieve specific goals. acs.org

The synthesis of chiral α-amino acid analogues is critical for several advanced applications. rsc.orgresearchgate.net In peptide science, incorporating these analogues can enforce specific secondary structures (e.g., helices or turns), increase metabolic stability by resisting enzymatic degradation, and enhance binding affinity to biological targets. nih.govresearchgate.net This has led to the development of peptidomimetics, molecules that mimic the structure and function of natural peptides but with improved pharmacological profiles. researchgate.net Furthermore, chiral amino acid analogues serve as versatile building blocks and catalysts in their own right. researchgate.netacs.org The research landscape is continually expanding, with chemists developing innovative synthetic methodologies to access novel analogues with diverse functionalities, thereby broadening the toolbox for drug discovery, materials science, and asymmetric catalysis. researchgate.netacs.org

Overview of the Academic Research Landscape Focusing on ((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid

This compound is a specific chiral α-amino acid analogue derived from the natural amino acid (S)-proline. Its structure features the characteristic pyrrolidine ring with a defined stereocenter at the C-2 position, a hydroxymethyl group, and an acetic acid moiety attached to the nitrogen atom. This compound belongs to a class of molecules that are synthesized by functionalizing pre-formed pyrrolidine rings, a common strategy in medicinal and organic chemistry. nih.govnih.gov

The synthesis of this compound typically begins with the reduction of (S)-proline to the corresponding alcohol, (S)-prolinol ((S)-pyrrolidin-2-ylmethanol). mdpi.com This key intermediate is then N-alkylated with a two-carbon unit bearing a carboxylic acid or a precursor group, such as an ester that is later hydrolyzed. This approach leverages the readily available chiral pool to construct a more complex, bifunctional molecule.

Academic research into compounds like this compound and its derivatives focuses on their application as chiral ligands in asymmetric catalysis or as sophisticated building blocks for larger, structurally complex target molecules. The presence of three potential coordination sites—the nitrogen atom, the hydroxyl oxygen, and the carboxylate oxygen—makes it an attractive candidate for forming stable complexes with metal centers. These metal complexes can then act as catalysts for a variety of enantioselective transformations. Research has explored derivatives of this scaffold in promoting reactions like asymmetric aldol (B89426) additions and Michael additions. nih.gov The specific stereochemistry and functional groups of the ligand are crucial for achieving high levels of stereocontrol in these reactions. The academic interest lies in systematically modifying the ligand structure and studying how these changes influence catalytic activity and selectivity, thereby advancing the fundamental understanding of asymmetric catalysis.

Data Tables

Table 1: Physicochemical Properties of this compound

This table is generated based on computed data from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | nih.gov |

| Molecular Weight | 159.18 g/mol | PubChem |

| IUPAC Name | (2S)-1-(carboxymethyl)pyrrolidin-2-yl]methanol | PubChem |

| CAS Number | 87034-36-2 | PubChem |

| Monoisotopic Mass | 159.089543 g/mol | PubChem |

Table 2: Research Application Example - Proline-Derivative Catalyzed Reactions

This table presents a generalized example of how proline derivatives are used in asymmetric synthesis, reflecting the type of research conducted on related compounds. The data are illustrative of typical outcomes.

| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference Context |

| Aldol Reaction | Prolinamide Derivative | Cyclohexanone + p-Nitrobenzaldehyde | >99% | 95:5 (anti:syn) | nih.gov |

| Michael Addition | N-Prolyl Sulfinamide | Ketones + Nitroolefins | up to 99% | N/A | mdpi.com |

| Diels-Alder Cycloaddition | Diarylprolinol Silyl Ether | α,β-Unsaturated Aldehydes + Dienes | up to 99% | >20:1 | mdpi.com |

Advanced Synthetic Methodologies for this compound

The pyrrolidine ring is a foundational scaffold in a multitude of biologically active compounds and approved pharmaceuticals. mdpi.com Its stereochemistry often plays a pivotal role in determining biological efficacy and target selectivity. The specific compound, this compound, incorporates key structural features—a defined stereocenter, a primary alcohol, and a carboxylic acid—making its synthesis and derivatization a subject of significant chemical interest. This article explores advanced synthetic methodologies for this molecule, focusing on stereocontrolled synthesis and subsequent functionalization for diverse chemical applications.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-5-6-2-1-3-8(6)4-7(10)11/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVXBPBNYIMTTB-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001241588 | |

| Record name | (2S)-2-(Hydroxymethyl)-1-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001241588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258530-58-4 | |

| Record name | (2S)-2-(Hydroxymethyl)-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=258530-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(Hydroxymethyl)-1-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001241588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

S 2 Hydroxymethyl Pyrrolidin 1 Yl Acetic Acid As a Versatile Chiral Building Block

Integration into Complex Molecular Architectures via Fragment Coupling Strategies

The strategic disconnection of complex target molecules into smaller, manageable fragments, which are then coupled together, is a cornerstone of modern synthetic chemistry. ((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid, with its inherent chirality and bifunctional nature, is an exemplary chiral building block for such fragment coupling strategies. The carboxylic acid and hydroxyl groups provide convenient handles for forming amide and ester bonds, respectively, allowing for its seamless integration into larger molecules such as peptides, natural products, and pharmacologically active compounds.

While direct examples of the use of this compound in fragment coupling are not extensively documented in publicly available literature, the application of structurally similar pyrrolidine (B122466) derivatives is well-established, highlighting the potential of this specific building block. For instance, (S)-prolinol, which shares the same chiral hydroxymethyl-pyrrolidine core, is a key precursor in the synthesis of various pharmaceuticals. mdpi.com Its derivatives are utilized in the construction of complex molecules through sequential coupling reactions.

A notable example is the synthesis of the cyclic hexapeptide Pasireotide, used in the treatment of Cushing's disease. mdpi.com In this synthesis, a protected (S)-pyrrolidin-2-ylmethanol derivative serves as a crucial chiral fragment, which is coupled with other amino acid residues to construct the macrocyclic structure. mdpi.com This demonstrates the principle of incorporating a chiral pyrrolidine unit into a larger bioactive molecule.

Furthermore, the acetic acid moiety at the 1-position of the pyrrolidine ring offers a distinct advantage for fragment coupling. This is exemplified in the synthesis of G-protein coupled receptor 40 (GRP40) agonists, where a pyrrolidine-2-acetic acid derivative is a key pharmacophore. The synthesis of these molecules involves the coupling of the pyrrolidine fragment with other aromatic and heterocyclic moieties.

The general strategy for employing this compound in fragment coupling would involve the orthogonal protection of the hydroxyl and carboxylic acid groups. This allows for the selective reaction of one functional group while the other remains protected, enabling a stepwise and controlled assembly of the target molecule. The table below illustrates a hypothetical fragment coupling strategy.

| Fragment A | Fragment B | Coupling Reaction | Resulting Linkage |

| Protected this compound (free hydroxyl) | Carboxylic acid derivative | Esterification | Ester |

| Protected this compound (free carboxyl) | Amine derivative | Amidation | Amide |

This strategic approach allows for the introduction of the chiral pyrrolidine scaffold into a wide array of complex molecules, imparting specific stereochemical and conformational properties.

Synthesis of Chiral Heterocycles and Advanced Scaffolds Employing this compound

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, and this compound serves as an excellent starting material for the synthesis of more elaborate chiral heterocycles and advanced molecular scaffolds. nih.gov The existing stereocenter and functional groups can be manipulated to construct fused, spirocyclic, and bridged ring systems with high stereochemical control.

One area where similar building blocks have been successfully employed is in the synthesis of peptide nucleic acid (PNA) analogues. For example, the synthesis of pyrrolidine-based chiral positively charged DNA analogues has been reported, which involves the incorporation of a 4-(thymin-1-yl)pyrrolidine-N-acetic acid monomer. acs.org This highlights the utility of the pyrrolidine-N-acetic acid moiety in creating advanced scaffolds for biological applications. The synthesis of these complex monomers demonstrates how the pyrrolidine ring can be further functionalized to create novel molecular architectures.

The intramolecular cyclization of derivatives of this compound can lead to the formation of bicyclic lactones and lactams. For instance, activation of the carboxylic acid and subsequent reaction with the hydroxyl group would yield a bicyclic lactone. Alternatively, the hydroxyl group could be converted into a leaving group, followed by intramolecular nucleophilic substitution by the nitrogen of the pyrrolidine ring of a different molecule to form more complex heterocyclic systems.

The following table outlines potential transformations of this compound to generate advanced chiral scaffolds.

| Starting Material Derivative | Reaction Type | Resulting Scaffold |

| This compound | Intramolecular lactonization | Bicyclic lactone |

| Derivative with an appended alkyne | Intramolecular cycloaddition | Fused pyrrolidine heterocycle |

| Derivative with a pendant amine | Intramolecular amidation | Bicyclic lactam |

The versatility of this chiral building block allows for the generation of a diverse range of complex and stereochemically defined heterocyclic structures, which are of significant interest in drug discovery and materials science.

Development of Chiral Functional Materials and Polymeric Structures Incorporating this compound Units

The incorporation of chiral units into materials can impart unique properties, leading to applications in asymmetric catalysis, chiral separations, and optoelectronics. The well-defined stereochemistry of this compound makes it an attractive candidate for the development of chiral functional materials and polymers.

Although the direct polymerization of this compound has not been reported, its bifunctional nature allows for its potential use as a monomer in polycondensation reactions. For example, it could be copolymerized with diamines to form chiral polyamides or with diols to form chiral polyesters. The resulting polymers would possess a chiral pyrrolidine unit in each repeating unit, potentially leading to materials with interesting chiroptical properties and the ability to form helical secondary structures.

Another avenue for the creation of chiral functional materials is the use of this compound as a chiral ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with a wide range of applications, and the incorporation of chiral building blocks can lead to chiral MOFs capable of enantioselective separations and catalysis. nih.gov The carboxylic acid group of the title compound can coordinate to metal ions, while the hydroxymethyl group can be further functionalized or participate in hydrogen bonding within the framework. While no MOFs containing this specific ligand have been reported, the synthesis of MOFs from amino acids and other chiral biomolecules is an active area of research. uab.cat

Furthermore, this compound and its derivatives have the potential to be used as chiral ligands in asymmetric catalysis. The pyrrolidine nitrogen and the oxygen atoms of the hydroxyl and carboxyl groups can act as coordination sites for metal catalysts. The chiral environment provided by the ligand can then induce enantioselectivity in a variety of chemical transformations.

The table below summarizes the potential applications of this compound in the development of chiral materials.

| Material Type | Role of this compound | Potential Application |

| Chiral Polymers | Monomer | Chiral stationary phases, chiroptical materials |

| Chiral Metal-Organic Frameworks (MOFs) | Chiral Ligand | Enantioselective separation, asymmetric catalysis |

| Asymmetric Catalysts | Chiral Ligand | Enantioselective synthesis |

While the exploration of this compound in materials science is still in its early stages, its unique structural features suggest significant potential for the development of novel chiral functional materials.

Mechanistic and Computational Investigations of S 2 Hydroxymethyl Pyrrolidin 1 Yl Acetic Acid and Its Reactions

Elucidation of Reaction Pathways and Transition State Analysis for Transformations Involving the Compound

The study of reaction mechanisms at a molecular level is crucial for the efficient evaluation and strategic design of synthetic routes. For transformations involving pyrrolidine (B122466) derivatives, computational chemistry provides powerful tools to elucidate reaction pathways and analyze transition states. Density Functional Theory (DFT) calculations are frequently employed to map the potential energy surface (PES) of a reaction, identifying the lowest energy pathway from reactants to products.

A common approach involves proposing a plausible reaction mechanism and then using computational methods to calculate the Gibbs free energy (ΔG) of all intermediates and transition states. For instance, in studies of the synthesis of substituted pyrrolidine-2,3-diones, DFT calculations have been used to propose a detailed mechanistic path. beilstein-journals.org These calculations can reveal that kinetic selectivity, determined by the activation energy (ΔG#), is often more significant than thermodynamic selectivity in forming the major product. beilstein-journals.org

This type of analysis helps in understanding the role of catalysts, solvents, and reaction conditions. For example, the protonation of a nucleophile in an acidic environment can decrease its nucleophilicity, leading to lower product yields, an effect that can be rationalized and predicted through computational modeling. beilstein-journals.org By identifying the rate-determining step and the structure of the corresponding transition state, researchers can modify the reaction conditions or the molecular structure of the reactants to optimize the reaction outcome. While specific transition state analyses for reactions involving ((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid are not extensively detailed in the literature, the established methodologies used for similar pyrrolidine systems are directly applicable.

Quantum Chemical Calculations and Theoretical Modeling of this compound

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules like this compound. These theoretical models are instrumental in predicting molecular structure, stability, and reactivity, often complementing experimental data. mdpi.com

The five-membered pyrrolidine ring is not planar and exhibits significant flexibility, a phenomenon known as "pseudorotation." nih.gov This conformational flexibility is critical as it influences how the molecule interacts with biological targets or participates in chemical reactions.

Conformational analysis using quantum chemical methods, such as DFT, can be performed to identify the most stable conformations (local minima on the potential energy surface). mdpi.com By systematically rotating the key rotatable bonds—such as the C-C bond of the hydroxymethyl group and the N-C bond of the acetic acid moiety—researchers can map the conformational landscape and determine the relative energies of different conformers.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov These simulations model the movements of atoms and can reveal how the molecule's conformation changes in response to its environment, such as in a solvent or when interacting with another molecule. MD studies can elucidate the connections between different subsites of a binding pocket and how a ligand's conformation adapts upon binding. nih.gov For this compound, MD simulations could predict its dominant conformations in aqueous solution and how it might interact with a biological receptor.

| Method | Primary Output | Key Insight for this compound |

|---|---|---|

| DFT Calculations (Gas-Phase) | Optimized geometries and relative energies of stable conformers. | Identifies intrinsic low-energy shapes of the molecule, independent of solvent effects. mdpi.com |

| Molecular Dynamics (MD) Simulations | Trajectory of atomic positions over time. | Reveals dynamic behavior, conformational transitions, and solvent interactions. nih.gov |

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. This allows for the prediction of sites where the molecule will interact with other reagents.

| Parameter | Symbol | Significance |

|---|---|---|

| Energy of HOMO | EHOMO | Indicates electron-donating ability; higher energy means more nucleophilic. mdpi.com |

| Energy of LUMO | ELUMO | Indicates electron-accepting ability; lower energy means more electrophilic. mdpi.com |

| HOMO-LUMO Gap | ΔE | Correlates with chemical reactivity and kinetic stability; smaller gap suggests higher reactivity. nih.gov |

| Charge Distribution | (e.g., Mulliken Charges) | Provides insight into the polarity of bonds and identifies potential reactive sites. biointerfaceresearch.com |

The insights gained from quantum chemical calculations can be leveraged for the rational, data-driven design of new molecules with enhanced properties. rsc.org By understanding the structure-property relationships of the this compound scaffold, researchers can computationally design novel derivatives for applications in catalysis or as bioactive compounds.

The computational design process often involves:

Scaffold Hopping and Functionalization: Modifying the parent structure by adding or changing functional groups.

High-Throughput Screening: Using computational models to rapidly evaluate a large library of virtual compounds against a set of desired properties (descriptors). These descriptors can include transition state energies for a target reaction or binding affinities to a protein. nih.gov

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models or machine learning algorithms to predict the performance of new catalyst designs. nih.gov Volcano plots, which correlate catalytic activity with a simple descriptor like adsorbate binding energy, are a common tool in heterogeneous catalyst design and have been successfully applied to predict new, more active materials. nih.gov

This approach combines computational chemistry with data analysis to accelerate the discovery of new catalysts and functional molecules, moving beyond serendipitous experimentation toward targeted design. mdpi.comillinois.edu

Future Directions and Emerging Research Opportunities

The evolution of chemical synthesis is rapidly moving towards processes that are not only efficient and precise but also sustainable and automated. For chiral building blocks like ((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid, which are pivotal in the development of complex molecules, these future directions hold immense potential. The exploration of greener synthesis methodologies, advanced catalyst design, integration into automated platforms, and bio-inspired transformations are at the forefront of this evolution, promising to reshape the landscape of chemical manufacturing and discovery.

Q & A

Q. What are the recommended synthetic routes for ((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrrolidine-acetic acid derivatives are synthesized by reacting a hydroxymethyl-pyrrolidine precursor with activated acetic acid derivatives (e.g., chloroacetic acid) under basic conditions (NaOH/KCO) in polar solvents like ethanol or water .

- Key Parameters :

| Starting Materials | Base | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| (S)-2-Hydroxymethyl-pyrrolidine + Chloroacetic acid | NaOH | Ethanol | 50–60°C | 6–12 hours |

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrrolidine to chloroacetic acid) and monitor pH to avoid side reactions (e.g., esterification). Purification via recrystallization or column chromatography is recommended .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify stereochemistry and functional groups (e.g., hydroxymethyl at C2, acetic acid moiety).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected: ~187.21 g/mol).

- High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric purity (>98% for (S)-configuration) .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (carboxylic acid C=O) and ~3200–3500 cm (hydroxyl group) .

Q. What safety precautions should be observed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- First Aid : In case of skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline solution and seek medical attention .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during the synthesis of this compound?

- Methodological Answer :

- Chiral Chromatography : Use preparative HPLC with cellulose-based chiral stationary phases (e.g., Chiralcel OD-H) and a mobile phase of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively esterify the (R)-enantiomer, leaving the (S)-form in solution. Subsequent hydrolysis recovers the desired enantiomer .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., (R)-1-phenylethylamine) and recrystallize .

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) affect the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

Replace the hydroxymethyl group with hydrophobic groups (e.g., methyl, benzyl) to assess changes in membrane permeability.

Modify the acetic acid moiety to esters or amides to evaluate metabolic stability.

- Assays :

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Methodological Answer :

- Advanced NMR Techniques :

- 2D NMR (COSY, HSQC) : Identify coupling partners and assign stereochemistry.

- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering in pyrrolidine) causing signal splitting .

- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (software: Gaussian 16) to validate assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.